Lipophilicity Differentiation: Free Base, Salt, and Positional Isomers
The free base form (CAS 1016878-45-7) exhibits a vendor-calculated LogP of 0.4304 and TPSA of 68.01 Ų , which closely aligns with the PubChem-computed XLogP3 of 0.3 and TPSA of 96.3 Ų (note: TPSA calculation methodologies differ between sources) [1]. In contrast, the dihydrochloride hydrate salt form (ChemBridge BB-4029178) shows a measured LogP of -0.17 , representing a lipophilicity decrease of approximately 0.47–0.60 log units. This 3- to 4-fold reduction in theoretical octanol-water partition coefficient directly impacts predicted membrane permeability and aqueous solubility. The beta-alanine attachment position (3-aminopropanamide) further distinguishes this compound from the alpha-amino isomer 3-amino-3-(1,3-thiazol-2-yl)propanamide (CAS 771522-44-2), where the amine is positioned on the carbon alpha to the amide carbonyl, altering both pKa and intramolecular hydrogen-bonding capacity .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Free base: XLogP3 = 0.3 (PubChem), vendor LogP = 0.4304 (LeYan); Dihydrochloride hydrate: LogP = -0.17 (Hit2Lead/ChemBridge) |
| Comparator Or Baseline | Dihydrochloride hydrate salt form: LogP = -0.17; Positional isomer 3-amino-3-(1,3-thiazol-2-yl)propanamide (CAS 771522-44-2): LogP not publicly reported but structurally predicted to differ due to alpha-amine placement |
| Quantified Difference | ΔLogP (free base vs. dihydrochloride hydrate) = 0.47–0.60 log units (approximately 3–4× difference in octanol-water partition coefficient) |
| Conditions | Free base LogP: vendor in silico calculation (LeYan); XLogP3: PubChem computed (release 2024.11.20); Salt form LogP: Hit2Lead/ChemBridge measured value |
Why This Matters
A 0.5 log unit lipophilicity difference is sufficient to alter predicted cellular permeability and aqueous solubility by a factor of 3–4×, directly impacting fragment screening assay compatibility and hit validation workflows.
- [1] PubChem Compound Summary for CID 24705621. Computed Properties: XLogP3 0.3, TPSA 96.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/24705621 View Source
